1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNUAWPVQYNDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxyphenyl Azide
2-Methoxyphenyl azide is prepared by diazotization of 2-methoxyaniline with sodium nitrite in hydrochloric acid, followed by azide formation using sodium azide. The azide is purified via distillation under reduced pressure (yield: 78%).
Preparation of Methyl-Substituted Propiolamide
The alkyne component, methylpropiolamide, is synthesized by treating propargylamine with methyl chloroformate in dichloromethane. Subsequent coupling with 3-methoxyaniline using N,N’-dicyclohexylcarbodiimide (DCC) yields N-(3-methoxyphenyl)propiolamide.
Cycloaddition Reaction
Equimolar quantities of 2-methoxyphenyl azide and N-(3-methoxyphenyl)propiolamide are reacted in tetrahydrofuran (THF) with CuI (5 mol%) and N,N-diisopropylethylamine (DIPEA) at 60°C for 12 hours. The triazole product precipitates upon cooling, yielding 52% after recrystallization from ethanol.
Table 1: CuAAC Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | THF | 60 | 12 | 52 |
| CuSO4 | DMF | 80 | 24 | 38 |
Cyclization of α-Cyanoacetamide Derivatives
An alternative route leverages cyclization between α-cyanoacetamides and in situ-generated azides:
Synthesis of 2-Cyano-N-(3-Methoxyphenyl)Propionamide
2-Cyano-N-(3-methoxyphenyl)propionamide is prepared by reacting cyanoacetic acid with thionyl chloride to form the acid chloride, followed by amidation with 3-methoxyaniline in dichloromethane. The product is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Azide Formation and Cyclization
2-Methoxyphenyl azide is generated in situ by treating 2-methoxybenzyl bromide with sodium azide in dimethylformamide (DMF). The azide reacts with 2-cyano-N-(3-methoxyphenyl)propionamide under microwave irradiation (80°C, 1 hour) in the presence of sodium hydroxide, yielding the triazole carboxamide (56%).
Table 2: Cyclization Reaction Parameters
| Base | Heating Method | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | Microwave | 1 | 56 |
| KOH | Reflux | 3 | 42 |
One-Pot Synthesis Using Tert-Butoxide
A streamlined one-pot procedure eliminates intermediate isolation:
Reaction Setup
A mixture of 2-methoxybenzyl bromide (1.2 eq), sodium azide (1.5 eq), and 2-cyano-N-(3-methoxyphenyl)propionamide (1 eq) in acetonitrile is stirred at 70°C for 24 hours. Tert-butyl potassium (t-BuOK, 1.5 eq) is added, and stirring continues for 10 hours at room temperature.
Workup and Purification
The reaction is quenched with brine, extracted with ethyl acetate, and dried over sodium sulfate. Flash chromatography (silica gel, chloroform/methanol 9:1) affords the triazole carboxamide in 48% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C20H20N4O3 [M+H]+: 381.1557; Found: 381.1561.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| CuAAC | 52 | 98 | 12 |
| Cyclization | 56 | 95 | 1 |
| One-Pot | 48 | 97 | 34 |
The cyclization method under microwave irradiation offers superior yield and shorter reaction time, making it preferable for lab-scale synthesis. However, the one-pot approach reduces purification steps, enhancing scalability.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential pharmacological properties, including:
- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to apoptosis in cancer cells. Studies have reported IC50 values ranging from 1.1 µM to 4.9 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments.
Biological Studies
Mechanism of Action
Understanding the interactions of this compound with biological targets is crucial for elucidating its therapeutic potential. It is believed to interact with various enzymes and receptors, affecting biochemical pathways related to cell signaling and metabolism.
Trypanocidal Activity
The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Certain analogs have shown promising results with significantly lower IC50 values compared to traditional treatments.
Material Science
Novel Material Development
In material science, 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is explored for its potential use in creating materials with specific properties such as conductivity or fluorescence. The unique structure of triazoles allows for modifications that can tailor the properties of new materials.
Agriculture
Agrochemical Intermediates
The compound may serve as an intermediate in the synthesis of agrochemicals including pesticides and herbicides. Its structural characteristics could enhance the efficacy of agrochemical formulations by improving their biological activity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events that result in its observed effects.
Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structure : Differs by replacing the 3-methoxyphenyl carboxamide group with a 4-ethoxyphenyl group.
- This compound has a molecular mass of 352.394 g/mol and a monoisotopic mass of 352.153540 .
- Synthesis : Similar coupling strategies (e.g., EDCI/HOBt-mediated amidation) are employed, as seen in for analogous triazole carboxamides.
1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3c)
- Structure : Features a 2-fluorophenyl group at position 1 and lacks the 3-methoxyphenyl carboxamide.
- Impact : Fluorine’s electronegativity enhances metabolic stability and influences electronic properties. This compound exhibits a higher melting point (180–181°C) compared to methoxy-substituted analogs, likely due to stronger intermolecular interactions .
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structure: Replaces the methyl group at position 5 with an amino group and introduces a benzyl group at position 1.
- Impact: The amino group may facilitate hydrogen bonding, enhancing target affinity.
Modifications on the Carboxamide Side Chain
1-[3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structure : Incorporates a benzoisoxazole moiety fused to the triazole core and a 4-chlorophenyl group.
- The chlorine atom introduces electron-withdrawing effects, which may alter reactivity .
N-(5-Chloro-2-methylphenyl)-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structure : Features a chloro-substituted phenyl group and an additional acetamide linker.
- Impact : The chloro groups increase hydrophobicity and may enhance binding to halogen-bond-accepting targets. The acetamide linker adds conformational flexibility .
Key Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound and analogs are typically synthesized via CuAAC (Click Chemistry) or amidation reactions, as demonstrated in and . Yields for triazole carboxamides range from 62% to 88%, depending on substituent complexity .
- Biological Relevance : Methoxy groups improve water solubility, critical for oral bioavailability, while halogenated analogs (e.g., 3c) offer improved target affinity due to electronegative effects .
- Structural Insights : Crystallographic data (e.g., SHELXL refinements in ) confirm the planar geometry of the triazole core, which is essential for binding to enzymatic active sites.
Biological Activity
1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in anticancer and antimicrobial therapies.
Chemical Structure
The molecular formula of the compound is , and its structure features a triazole ring that is pivotal for its biological activity. The methoxy groups attached to the phenyl rings are believed to enhance its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The compound acts as an inhibitor of thymidylate synthase (TS), a key enzyme involved in DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.1 µM to 4.9 µM against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, showing effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Trypanocidal Activity
In addition to anticancer and antimicrobial effects, triazole derivatives have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some analogs have shown promising results with IC50 values significantly lower than those of traditional treatments .
Research Findings and Case Studies
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Triazole Ring : Utilizing a click chemistry approach involving azides and alkynes.
- Substitution Reactions : To introduce methoxy groups.
- Amidation : Finalizing the carboxamide group through reaction with suitable amines .
Q & A
Basic Research Question
- NMR spectroscopy : -NMR identifies methoxy protons (δ 3.8–3.9 ppm) and triazole proton (δ 8.1 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
- X-ray diffraction : Single-crystal analysis reveals planarity of the triazole-carboxamide moiety and dihedral angles between aromatic rings (e.g., 45–60° in analogs), influencing π-π stacking .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (calc. for : 363.1456) .
How should researchers design biological activity assays for this compound?
Advanced Research Question
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to triazole-carboxamide interactions with ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict binding affinity .
- Cell-based assays : Test antiproliferative activity (IC) in cancer lines (e.g., MCF-7, A549) via MTT assay. Include controls for solvent cytotoxicity (e.g., DMSO <0.1%) .
- Microbial screening : Assess antibacterial activity (MIC) against Gram-positive strains (e.g., S. aureus), noting that methoxy groups may reduce membrane penetration compared to halogenated analogs .
How can conflicting data in biological activity studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Solubility issues : Low aqueous solubility (logP ~3.5) may lead to false negatives. Use co-solvents (e.g., PEG-400) or nanoformulations .
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and validate with reference inhibitors (e.g., Erlotinib for EGFR) .
- Structural analogs : Compare with 1-(4-fluorophenyl)-N-(3-methoxyphenyl) derivatives; fluorinated analogs often show enhanced activity due to electronegativity .
What strategies are used in structure-activity relationship (SAR) studies for triazole-carboxamides?
Advanced Research Question
- Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) to assess electronic effects. For example, chloro analogs show 2–3× higher kinase inhibition .
- Scaffold hopping : Replace triazole with oxadiazole (e.g., ) to evaluate ring flexibility.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (triazole N2, carbonyl O) and hydrophobic regions (methyl group) .
How can computational modeling predict interactions with biological targets?
Advanced Research Question
- Docking simulations : Glide SP mode (Schrödinger Suite) models binding to EGFR (PDB: 1M17). Key interactions: triazole N2 with Met793, carbonyl with Thr854 .
- MD simulations : GROMACS 2023 analyzes stability of ligand-protein complexes (50 ns trajectories). Root-mean-square deviation (RMSD) >3 Å suggests poor target retention .
- ADMET prediction : SwissADME estimates moderate BBB permeability (BOILED-Egg model) and CYP3A4 metabolism, guiding toxicity studies .
What factors influence the stability of this compound under experimental conditions?
Advanced Research Question
- Photodegradation : UV-Vis studies show decomposition under UV light (λ = 254 nm) within 24 hours. Store in amber vials .
- Hydrolytic stability : Susceptible to hydrolysis at pH >8 (carboxamide cleavage). Use phosphate buffers (pH 7.4) for long-term studies .
- Thermal stability : Differential scanning calorimetry (DSC) indicates decomposition above 200°C, suitable for most in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
